molecular formula C17H21NO4 B1235923 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-

8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-

Cat. No. B1235923
M. Wt: 303.35 g/mol
InChI Key: ZPUCINDJVBIVPJ-CVSAEHQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A residue of coal, left after dry (destructive) distillation, used as a fuel.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Reactivity of Bicycles Derived from Tartaric Acid : This compound, derived from tartaric acid and α-amino acids, is explored as a conformationally constrained dipeptide isostere. Its synthesis involved transforming amino acids into corresponding N-benzylamino alcohols, followed by condensation and trans-acetalization, resulting in enantiopure diastereoisomers (Guarna et al., 1999).

  • Conformational Analysis of Isomers : A study on the relative and absolute configurations of isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones revealed their crystalline structures and intra- and intermolecular interactions, highlighting the compound's conformational diversity (Brzezinski et al., 2013).

  • Gold(III) Tetrachloride Salt Study : Analysis of the gold(III) tetrachloride salt of this compound showed intramolecular hydrogen bonding and various intermolecular interactions, offering insights into its structural properties (Wood et al., 2007).

Chemical Properties and Applications

  • Synthesis of Esters with Analgesic Properties : Research on α and β-esters of this compound revealed their conformation in solution and potential analgesic properties, suggesting medical applications (Iriepa & Bellanato, 2014).

  • Synthesis of Alpha,gamma-Diamino Acids : This compound has been used in the synthesis of new diastereomeric amino acids, indicating its utility in creating stereochemically complex molecules (Caputo et al., 2006).

  • NK1 Receptor Antagonists Development : A study synthesized 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK(1) receptor antagonists, exploring their therapeutic potential and selectivity over other receptors (Huscroft et al., 2006).

properties

Product Name

8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl (2S,3R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12?,13?,14-,15+/m1/s1

InChI Key

ZPUCINDJVBIVPJ-CVSAEHQPSA-N

Isomeric SMILES

CN1C2CCC1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

synonyms

Coke
Cokes

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-
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8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-
Reactant of Route 3
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8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-
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8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-
Reactant of Route 5
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8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-
Reactant of Route 6
Reactant of Route 6
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-

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